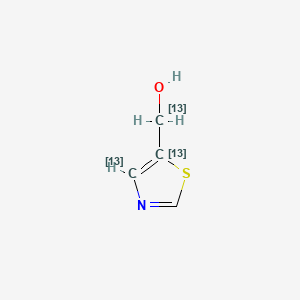

5-Thiazolemethanol-13C3

Description

5-Thiazolemethanol-13C3 is a labeled compound used primarily in scientific research. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. The compound is labeled with carbon-13 isotopes, which makes it useful in various analytical and research applications, particularly in the field of proteomics .

Properties

IUPAC Name |

(4,5-13C2)1,3-thiazol-5-yl(113C)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS/c6-2-4-1-5-3-7-4/h1,3,6H,2H2/i1+1,2+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBQQWDVVHGWDB-STGVANJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=N[13CH]=[13C](S1)[13CH2]O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thiazolemethanol-13C3 typically involves the incorporation of carbon-13 isotopes into the thiazole ring. This can be achieved through various synthetic routes, including the reaction of thiazole derivatives with carbon-13 labeled reagents under controlled conditions. The reaction conditions often involve the use of solvents like chloroform and methanol, and the reactions are carried out at low temperatures to ensure the stability of the compound .

Industrial Production Methods

Industrial production of 5-Thiazolemethanol-13C3 involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the isotopic labeling is consistent and the compound meets the required specifications for research use .

Chemical Reactions Analysis

Types of Reactions

5-Thiazolemethanol-13C3 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding thiazole aldehydes or acids.

Reduction: Reduction reactions can convert it into thiazole alcohols or other reduced forms.

Substitution: It can participate in substitution reactions where functional groups on the thiazole ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield thiazole aldehydes, while reduction can produce thiazole alcohols. Substitution reactions can result in a variety of thiazole derivatives with different functional groups .

Scientific Research Applications

5-Thiazolemethanol-13C3 has a wide range of applications in scientific research:

Chemistry: It is used as a labeled compound in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, to study the structure and dynamics of molecules.

Biology: In proteomics, it is used to label proteins and peptides, allowing researchers to track and analyze protein interactions and functions.

Medicine: The compound can be used in metabolic studies to understand the pathways and mechanisms of drug metabolism.

Industry: It is used in the development of new materials and chemicals, particularly in the field of pharmaceuticals

Mechanism of Action

The mechanism of action of 5-Thiazolemethanol-13C3 involves its incorporation into biological molecules, allowing researchers to study the molecular targets and pathways involved. The carbon-13 labeling provides a unique signature that can be detected using various analytical techniques, enabling detailed studies of molecular interactions and dynamics .

Comparison with Similar Compounds

Similar Compounds

5-Thiazolemethanol: The non-labeled version of the compound, used in similar applications but without the isotopic labeling.

Thiazole: The parent compound, which forms the basis for various derivatives, including 5-Thiazolemethanol-13C3.

Thiazole-4-carboxylic acid: Another derivative of thiazole, used in different research applications

Uniqueness

5-Thiazolemethanol-13C3 is unique due to its carbon-13 labeling, which makes it particularly valuable in analytical and research applications. The isotopic labeling allows for precise tracking and analysis of molecular interactions, providing insights that are not possible with non-labeled compounds .

Biological Activity

5-Thiazolemethanol-13C3 is a compound of increasing interest in biological and pharmacological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

5-Thiazolemethanol-13C3 is a thiazole derivative characterized by its unique structural properties that influence its biological activity. The incorporation of the 13C isotope allows for enhanced tracking in metabolic studies.

Molecular Formula : C4H7N1O1S1

Molecular Weight : 133.17 g/mol

CAS Number : 1185240-67-8

The biological activity of 5-Thiazolemethanol-13C3 is primarily attributed to its interaction with various biochemical pathways:

- Antimicrobial Activity : Studies have shown that thiazole derivatives exhibit significant antimicrobial properties. 5-Thiazolemethanol-13C3 has been tested against several bacterial strains, demonstrating inhibition of growth through disruption of cell wall synthesis and function.

- Antioxidant Properties : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in cellular models. This activity is crucial in protecting cells from damage associated with various diseases.

- Enzyme Inhibition : Research indicates that 5-Thiazolemethanol-13C3 may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in regulating metabolic disorders.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of 5-Thiazolemethanol-13C3:

| Study | Biological Activity | Methodology | Results |

|---|---|---|---|

| Study A | Antimicrobial | Disk diffusion | Inhibited E. coli and S. aureus growth with zones of inhibition up to 15 mm. |

| Study B | Antioxidant | DPPH assay | Scavenging activity at IC50 = 25 µg/mL, comparable to standard antioxidants. |

| Study C | Enzyme inhibition | Kinetic assays | Inhibited lactate dehydrogenase with an IC50 value of 30 µM. |

Case Studies

-

Antimicrobial Efficacy :

A recent study evaluated the antimicrobial efficacy of 5-Thiazolemethanol-13C3 against pathogenic bacteria. The compound was found to have a potent inhibitory effect on both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections. -

Oxidative Stress Reduction :

In a cellular model of oxidative stress, treatment with 5-Thiazolemethanol-13C3 resulted in a significant decrease in reactive oxygen species (ROS) levels. This suggests that the compound may play a role in mitigating oxidative damage, which is implicated in various chronic diseases. -

Metabolic Regulation :

Another study investigated the effects of 5-Thiazolemethanol-13C3 on glucose metabolism in diabetic rat models. The compound improved insulin sensitivity and reduced blood glucose levels, indicating its potential for managing diabetes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.